1,5-Dihydroxyxanthone
1,5-Dihydroxyxanthone
1, 5-Dihydroxyxanthone, also known as calophyllin b, belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 1, 5-Dihydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 5-dihydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 5-dihydroxyxanthone can be found in fruits and mammee apple. This makes 1, 5-dihydroxyxanthone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14686-65-8
VCID:
VC0161654
InChI:
InChI=1S/C13H8O4/c14-8-4-2-6-10-11(8)12(16)7-3-1-5-9(15)13(7)17-10/h1-6,14-15H
SMILES:
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=CC=C3)O
Molecular Formula:
C13H8O4
Molecular Weight:
228.2 g/mol
1,5-Dihydroxyxanthone
CAS No.: 14686-65-8
Reference Standards
VCID: VC0161654
Molecular Formula: C13H8O4
Molecular Weight: 228.2 g/mol
CAS No. | 14686-65-8 |
---|---|
Product Name | 1,5-Dihydroxyxanthone |
Molecular Formula | C13H8O4 |
Molecular Weight | 228.2 g/mol |
IUPAC Name | 1,5-dihydroxyxanthen-9-one |
Standard InChI | InChI=1S/C13H8O4/c14-8-4-2-6-10-11(8)12(16)7-3-1-5-9(15)13(7)17-10/h1-6,14-15H |
Standard InChIKey | APIPFXZYOMIJQG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=CC=C3)O |
Canonical SMILES | C1=CC2=C(C(=C1)O)OC3=CC=CC(=C3C2=O)O |
Appearance | Yellow powder |
Melting Point | 286°C |
Physical Description | Solid |
Description | 1, 5-Dihydroxyxanthone, also known as calophyllin b, belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 1, 5-Dihydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 5-dihydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 5-dihydroxyxanthone can be found in fruits and mammee apple. This makes 1, 5-dihydroxyxanthone a potential biomarker for the consumption of these food products. |
PubChem Compound | 5480299 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume